molecular formula C23H26N4OS B2575227 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1215501-49-7

2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No.: B2575227
CAS No.: 1215501-49-7
M. Wt: 406.55
InChI Key: NHVMNUZERZHEQC-UHFFFAOYSA-N
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Description

This compound features a spirocyclic 1,4,8-triazaspiro[4.5]decane core substituted with a methyl group at position 8, a p-tolyl (para-methylphenyl) group at position 3, and a thio-linked N-phenylacetamide moiety at position 2. The thioether (-S-) bridge and acetamide group (-NHCO-) contribute to its polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-8-10-18(11-9-17)21-22(26-23(25-21)12-14-27(2)15-13-23)29-16-20(28)24-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMNUZERZHEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide typically involves multi-step organic synthesis. This includes the preparation of intermediates such as 8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene and the subsequent reaction with thio-N-phenylacetamide under controlled conditions. Reagents such as reducing agents, oxidizing agents, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound might not be widely documented, common practices involve scaling up laboratory synthesis procedures. Optimizing reaction conditions, such as temperature, pressure, and reaction time, ensures efficient large-scale production. Advanced techniques like continuous flow chemistry and automation could also be employed to enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions might yield derivatives with different functional groups, such as amines or thiols.

  • Substitution: : The spiro and aromatic structures allow for various substitution reactions, often resulting in modified compounds with altered properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, nitrates, other organometallic compounds.

  • Conditions: : Solvents like dichloromethane, toluene, and reaction conditions such as controlled temperature (usually ambient or slightly elevated) and specific catalysts for increased reaction rates.

Major Products

Oxidation typically leads to sulfoxides or sulfones, reduction yields various amine derivatives, and substitution reactions produce a range of modified compounds, each potentially contributing to different applications in research.

Scientific Research Applications

Structural Features

The compound features a triazaspiro structure , which is significant for its biological interactions. The presence of a thioether group enhances its chemical reactivity and potential as a lead compound in drug development.

Pharmacological Potential

Research indicates that compounds with a triazaspiro framework exhibit promising pharmacological properties. For instance, derivatives of the triazaspiro[4.5]decane class have been studied for their ability to inhibit prolyl hydroxylase enzymes, which are implicated in various diseases including anemia and cancer .

Case Studies

  • Prolyl Hydroxylase Inhibition : A study highlighted the efficacy of spirohydantoins derived from triazaspiro compounds as pan-inhibitors of prolyl hydroxylase (PHD), which are potential treatments for anemia by promoting erythropoietin upregulation .
  • Cardiovascular Applications : Another study explored novel derivatives targeting mitochondrial permeability transition pores (mPTP), showing beneficial effects in myocardial infarction models. These compounds demonstrated reduced apoptotic rates and improved cardiac function .

Anticancer Activity

The compound's structural features suggest it may also be effective against certain cancer types. Research has shown that related compounds can significantly inhibit the proliferation of various cancer cell lines, indicating potential as anticancer agents .

Medicinal Chemistry

Due to its unique structure, 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is primarily utilized in medicinal chemistry research for:

  • Developing new therapeutic agents targeting specific diseases.
  • Exploring structure-activity relationships (SAR) to optimize biological efficacy.

Chemical Supply and Availability

The compound is available from various chemical suppliers for research purposes but is not approved for human or veterinary use due to untested effects on living organisms.

Mechanism of Action

The mechanism of action for 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide involves interactions with molecular targets such as enzymes, receptors, and other proteins. It might modulate biochemical pathways through binding interactions, influencing molecular function and activity. Detailed studies are required to elucidate these mechanisms thoroughly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

Compound Name Key Structural Features Synthesis Method Observed Properties/Applications Reference
Target Compound 1,4,8-Triazaspiro[4.5]decane core; methyl, p-tolyl, and thioacetamide substituents Likely via Huisgen cycloaddition or nucleophilic substitution (inferred) Hypothesized antimicrobial/anticancer activity (based on spirocyclic analogs) -
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione core; chloro and phenyl substituents High-purity synthesis for polyimide monomers Used in polymer chemistry (e.g., polyimide synthesis)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Diazaspiro[4.5]decane core; phenyl and piperazine-propyl substituents Multi-step alkylation/cyclization Evaluated for CNS activity (e.g., serotonin/dopamine modulation)
1,3-Diazaspiro[4.5]decane-2,4-dione with thiazole-triazole appendages Benzimidazole-phenoxymethyl-triazole-thiazole hybrid Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Antimicrobial activity; molecular docking suggests protease inhibition
3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-triazaspiro[4.5]decane-2,4-dione Triazaspiro[4.5]decane core; biphenyl, pyrimidinyl, and thiophenmethyl groups Multi-step functionalization of spiro core Potential kinase inhibition (inferred from pyrimidine and thiophene motifs)

Key Observations

Core Rigidity vs. Bioactivity: The 1,4,8-triazaspiro[4.5]decane core in the target compound confers rigidity compared to non-spiro analogs like 3-chloro-N-phenyl-phthalimide . This rigidity may enhance target selectivity but could reduce metabolic stability due to steric hindrance. Diazaspiro derivatives (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) show CNS activity, suggesting the target compound’s spiro core might be tailored for neurological targets with appropriate substituents .

Substituent Effects: Thioether vs. p-Tolyl vs. Halogenated/Nitro Groups: The p-tolyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., -NO₂ in compound 6c ), which could modulate electronic properties and binding kinetics.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (CuAAC for triazole formation) and (thioacetamide coupling). However, the spiro core may require specialized cyclization conditions absent in simpler acetamide derivatives .

Pharmacological Potential

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Antimicrobial Activity : Triazole-thiazole hybrids (e.g., compound 9c in ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound’s triazaspiro-thioacetamide structure could show similar efficacy.
  • Enzyme Inhibition : Spirocyclic systems (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) demonstrate affinity for serotonin receptors (Ki < 100 nM) , implying the target compound might interact with analogous targets if optimized.

Challenges and Opportunities

  • Data Gaps: No direct solubility, stability, or toxicity data exist for the target compound. Comparative studies with ethyl-substituted analogs (e.g., 8-ethyl-3-(p-tolyl)-triazaspiro derivative ) could clarify alkyl chain effects.
  • Design Recommendations : Introducing polar groups (e.g., -OH, -COOH) could balance lipophilicity for improved pharmacokinetics, as seen in N-(2-hydroxy-2,2-diphenylacetyl)-spiro derivatives .

Biological Activity

The compound 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a member of the triazaspiro class of compounds, which have garnered attention for their diverse biological activities. This article reviews the compound's biological properties, including its pharmacological potential and mechanisms of action.

  • Molecular Formula : C₃₀H₃₄N₄OS
  • Molecular Weight : 478.68 g/mol
  • CAS Number : 1216390-02-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, triazaspiro compounds have been identified as potential inhibitors of prolyl hydroxylase (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs) involved in erythropoiesis and cellular responses to oxygen levels .

Biological Activity Overview

Research indicates that similar compounds within the triazaspiro family exhibit a range of biological activities:

  • Erythropoiesis Stimulation :
    • Compounds such as spirohydantoins derived from the triazaspiro scaffold have been shown to upregulate erythropoietin (EPO) expression in vivo, suggesting potential applications in treating anemia .
  • Cardioprotective Effects :
    • Recent studies have demonstrated that certain triazaspiro derivatives can inhibit mitochondrial permeability transition pore (mPTP) opening, thereby reducing myocardial cell death during reperfusion injury in models of myocardial infarction (MI) .
  • Enzyme Inhibition :
    • The compound has been explored for its inhibitory effects on phospholipase D (PLD) isoforms, which are implicated in various cellular signaling pathways related to cancer progression and inflammation .

Case Study 1: Erythropoiesis

A study focused on the pharmacological effects of triazaspiro compounds revealed their capacity to enhance EPO levels significantly in preclinical models. The research utilized a series of analogs to optimize their structure for improved potency and selectivity against PHD enzymes .

Case Study 2: Cardiovascular Protection

In a cardiology study, several triazaspiro derivatives were assessed for their ability to prevent mPTP opening during ischemic events. The findings indicated that these compounds not only preserved mitochondrial function but also improved overall cardiac performance post-reperfusion .

Data Table: Biological Activities of Related Compounds

Compound NameActivityReference
SpirohydantoinsEPO upregulation
Triazaspiro derivativesmPTP inhibition
PLD inhibitorsDecreased invasive behavior in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with sodium azide to form azides (e.g., 2-azido-N-phenylacetamide intermediates) under reflux in toluene/water (8:2) for 5–7 hours. TLC (hexane:ethyl acetate, 9:1) monitors completion .
  • Step 2 : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in tert-BuOH/H₂O (3:1). Reaction progress is tracked via TLC (hexane:ethyl acetate, 8:2), followed by extraction and recrystallization .
    • Key Tools : IR spectroscopy (C=O, C-N stretches), NMR (¹H/¹³C), and HRMS for structural validation .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use TLC with hexane:ethyl acetate (8:2–9:1) for reaction monitoring .
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C-N at ~1300 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (δ 7.2–8.6 ppm) and sp³ carbons (e.g., δ 52–62 ppm for –CH₂ groups) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. What are the common solvents and reaction conditions for its synthesis?

  • Solvents : Toluene-water mixtures for azide formation; tert-BuOH-H₂O for cycloaddition .
  • Conditions : Reflux (100–110°C) for azidation; room temperature for Cu(I)-catalyzed "click" reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., aromatic protons), consider:
  • Diastereomerism : Analyze NOESY/ROESY for spatial correlations in spiro or stereogenic centers .
  • Dynamic Effects : Variable-temperature NMR to assess conformational mobility in the triazaspiro core .
  • Cross-Validation : Compare experimental HRMS with computational (DFT) mass predictions to confirm molecular formulae .

Q. What strategies optimize the yield of the 1,3-dipolar cycloaddition step?

  • Experimental Design :

  • Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., Cu(OAc)₂ vs. CuI) for regioselectivity and rate .
  • Solvent Optimization : Evaluate mixed solvents (e.g., tert-BuOH-H₂O vs. DMF-H₂O) to balance solubility and reaction kinetics .
  • Kinetic Profiling : Use in-situ IR or HPLC to track intermediate consumption and adjust stoichiometry .

Q. How does the electronic nature of substituents (e.g., p-tolyl vs. nitro groups) influence reactivity?

  • Mechanistic Analysis :

  • Hammett Studies : Correlate σ values of aryl substituents with reaction rates (e.g., electron-withdrawing groups accelerate azide-alkyne cycloaddition) .
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regiochemistry in spiro ring formation .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

  • Process Chemistry Considerations :

  • Heat Management : Replace reflux with microwave-assisted synthesis for faster, controlled heating .
  • Workflow Design : Implement continuous-flow systems for azide formation to minimize safety risks (e.g., NaN₃ hazards) .

Q. How can researchers investigate the compound’s stability under varying pH and temperature?

  • Stability Studies :

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-MS .
  • Solid-State Stability : Use DSC/TGA to assess thermal decomposition profiles and identify hygroscopicity risks .

Methodological Framework for Data Interpretation

  • Theoretical Linkage : Anchor experiments to conceptual frameworks like frontier molecular orbital theory (for cycloaddition regioselectivity) or Curtin-Hammett kinetics (for reaction pathway analysis) .
  • Contradiction Resolution : Apply Ockham’s razor to prioritize simplest explanations (e.g., solvent polarity effects over complex side reactions) when data conflicts arise .

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